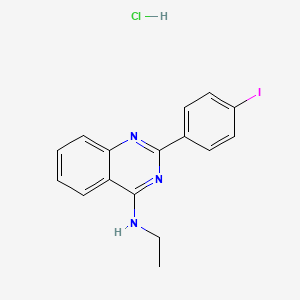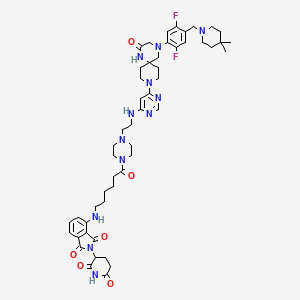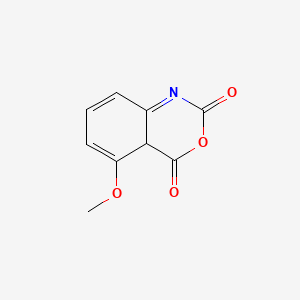
Ctsl/capn1-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ctsl/capn1-IN-1 is a compound identified as a potent dual target inhibitor against cathepsin L and calpain-1, which are host cysteine proteases. These proteases play crucial roles in viral entrance into cells and infection-related immune responses. The compound has shown significant potential in inhibiting the activity of these proteases, making it a promising candidate for antiviral and anti-inflammatory therapies .
Métodos De Preparación
The preparation of Ctsl/capn1-IN-1 involves the synthesis of peptidomimetic α-ketoamide compounds. The synthetic route includes the formation of α-ketoamide groups that covalently bind to the cysteine residues of cathepsin L and calpain-1. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound . Industrial production methods would likely involve scaling up these synthetic routes while ensuring the purity and stability of the compound.
Análisis De Reacciones Químicas
Ctsl/capn1-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its structure and activity.
Reduction: Reduction reactions can also modify the compound, potentially affecting its inhibitory properties.
Substitution: Substitution reactions can introduce different functional groups into the compound, potentially enhancing its activity or stability.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Ctsl/capn1-IN-1 has a wide range of scientific research applications, including:
Chemistry: The compound is used in studies to understand the inhibition mechanisms of cysteine proteases.
Biology: It is employed in research on viral entry mechanisms and immune responses.
Medicine: The compound shows potential as an antiviral and anti-inflammatory agent, particularly in the context of coronavirus infections.
Industry: This compound can be used in the development of new therapeutic agents targeting viral infections and inflammatory diseases
Mecanismo De Acción
Ctsl/capn1-IN-1 exerts its effects by covalently binding to the cysteine residues of cathepsin L and calpain-1. This binding inhibits the proteolytic activity of these enzymes, thereby blocking viral entry into cells and modulating immune responses. The molecular targets involved include the active sites of cathepsin L and calpain-1, which are crucial for their enzymatic activity .
Comparación Con Compuestos Similares
Ctsl/capn1-IN-1 is unique in its dual inhibitory activity against both cathepsin L and calpain-1. Similar compounds include:
Mg-132: A proteasome inhibitor with some activity against cathepsin L.
Z-FA-FMK: A specific inhibitor of cathepsin L.
Leupeptin hemisulfate: An inhibitor of various cysteine proteases, including cathepsin L.
Mg-101: Another proteasome inhibitor with activity against cathepsin L.
Calpeptin: A calpain inhibitor with some activity against cathepsin L
This compound stands out due to its potent and broad-spectrum activity, making it a promising candidate for further development.
Propiedades
Fórmula molecular |
C34H33FN4O6 |
|---|---|
Peso molecular |
612.6 g/mol |
Nombre IUPAC |
N-[(2S)-1-[[(2S)-4-(benzylamino)-3,4-dioxo-1-[(3S)-2-oxopiperidin-3-yl]butan-2-yl]amino]-3-(4-fluorophenyl)-1-oxopropan-2-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C34H33FN4O6/c35-25-14-12-21(13-15-25)17-27(39-33(43)29-19-23-9-4-5-11-28(23)45-29)32(42)38-26(18-24-10-6-16-36-31(24)41)30(40)34(44)37-20-22-7-2-1-3-8-22/h1-5,7-9,11-15,19,24,26-27H,6,10,16-18,20H2,(H,36,41)(H,37,44)(H,38,42)(H,39,43)/t24-,26-,27-/m0/s1 |
Clave InChI |
SRHHDOABGJNSIE-URORMMCBSA-N |
SMILES isomérico |
C1C[C@H](C(=O)NC1)C[C@@H](C(=O)C(=O)NCC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)F)NC(=O)C4=CC5=CC=CC=C5O4 |
SMILES canónico |
C1CC(C(=O)NC1)CC(C(=O)C(=O)NCC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)F)NC(=O)C4=CC5=CC=CC=C5O4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


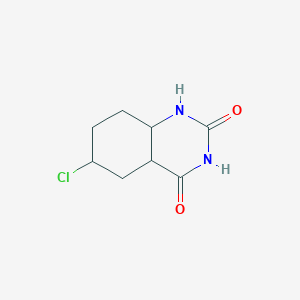

![(1S,5R,6R,7R)-7-(3,4-dimethoxyphenyl)-8-hydroxy-5-methoxy-6-methyl-3-prop-2-enylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B12362138.png)
![6,6-Dideuterio-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-2-ene](/img/structure/B12362152.png)
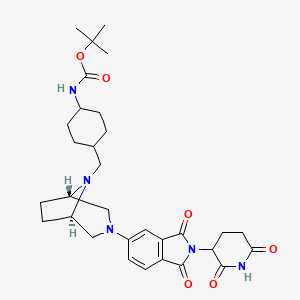

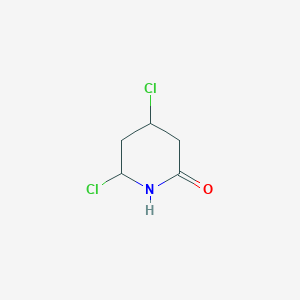
![9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-imino-5H-purin-6-one](/img/structure/B12362170.png)
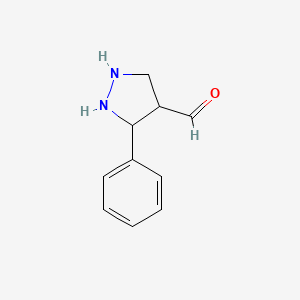
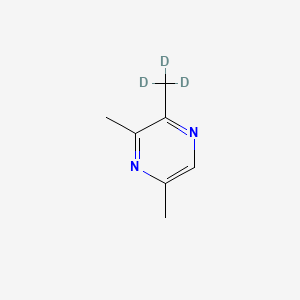
![trisodium;[[[(2R,5R)-5-(6-aminopurin-9-yl)-3-(azidomethoxy)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12362183.png)
